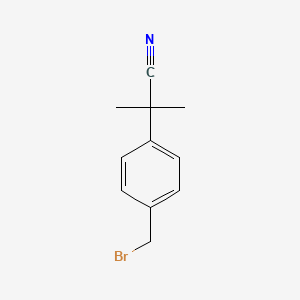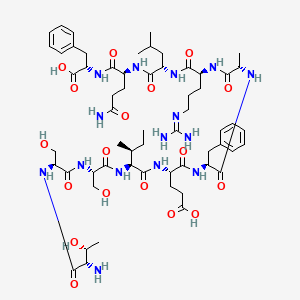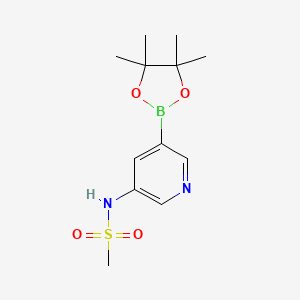
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
“2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile” is a chemical compound. It is a propionic acid derivative . It is used as a laboratory chemical and has been used in the synthesis of various chemical probes .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, a multistep synthesis could involve a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . Another method involves the intramolecular C-attack of a carbanion to a carbon atom containing a bromine atom as an electrophile .Molecular Structure Analysis
The molecular structure of similar compounds can be found in databases like PubChem and ChemSpider . These databases provide information such as the IUPAC name, InChI, InChIKey, and Canonical SMILES of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, a reaction could involve a nitration, a conversion from the nitro group to an amine, and a bromination . Another reaction could involve the intramolecular C-attack of a carbanion to a carbon atom containing a bromine atom as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include an enthalpy of vaporization at boiling point (421.15K) of 36.363kjoule/mol and a density at 25°C of 1.4212g/ml . The molecular weight of a similar compound is 336.02 g/mol .Applications De Recherche Scientifique
Synthesis of Intermediates in Inhibitor Production
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of several PI3K/mTOR inhibitors. Its synthesis, involving steps like nitration, chlorination, alkylation, reduction, and substitution, has been optimized for the production of NVP-BEZ235 derivatives, a notable quinoline inhibitor (Lei et al., 2015).
Role in Fluorescent Chemosensors
The compound is instrumental in the synthesis of fluorescent chemosensors. These chemosensors, particularly those based on bis(terpyridyl) Ruthenium(II) complexes, are crucial for the detection of heavy metal ions. The compound’s structural properties enable the formation of ligands that react with Ru(mtpy)Cl3 to form metallo receptors. These receptors, containing oxa-aza crown or polyazacycloalkane moieties as recognition sites and [Ru(tpy)2]2+ cores as signal-generating centers, are vital for sensing and fluorescence signal generation (Padilla-Tosta et al., 2001).
Polymerization Initiator
The compound is also a key player in polymer chemistry. It’s utilized as an initiator for atom transfer radical polymerization of methyl methacrylate, showcasing its versatility in polymer synthesis. Its structure and reactivity make it suitable for initiating controlled polymerization processes, which are fundamental in creating materials with specific properties (Wang et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile. For instance, the rate of reaction in SM cross-coupling reactions can be considerably accelerated at physiological pH . Therefore, the compound’s action could potentially be influenced by the pH of its environment.
Propriétés
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTXAWAMUHWZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729214 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-73-3 | |
| Record name | 4-(Bromomethyl)-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)


![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)






